molecular formula C20H26F3N8O7P B12773581 Unii-F92Z3RN37G CAS No. 2067281-52-9

Unii-F92Z3RN37G

Cat. No.: B12773581
CAS No.: 2067281-52-9
M. Wt: 578.4 g/mol
InChI Key: UCGFIRPRWMWKQG-FQEVSTJZSA-N
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Description

UNII-F92Z3RN37G is a unique identifier assigned under the Global Substance Registration System (GSRS), a collaborative initiative by the U.S. Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS). This system provides rigorous scientific descriptions for over 100,000 substances, including pharmaceuticals, biologics, and chemicals, to ensure regulatory consistency and global harmonization . Researchers can access its detailed description, including physicochemical properties and regulatory status, via the GSRS portal (https://gsrs.ncats.nih.gov ) .

Properties

CAS No.

2067281-52-9

Molecular Formula

C20H26F3N8O7P

Molecular Weight

578.4 g/mol

IUPAC Name

2,2-difluoroethyl (3S)-3-[[6-(2-aminopyrimidin-5-yl)-5-fluoro-2-morpholin-4-ylpyrimidin-4-yl]amino]-3-(phosphonooxymethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C20H26F3N8O7P/c21-13(22)9-37-19(32)31-2-1-20(10-31,11-38-39(33,34)35)29-16-14(23)15(12-7-25-17(24)26-8-12)27-18(28-16)30-3-5-36-6-4-30/h7-8,13H,1-6,9-11H2,(H2,24,25,26)(H,27,28,29)(H2,33,34,35)/t20-/m0/s1

InChI Key

UCGFIRPRWMWKQG-FQEVSTJZSA-N

Isomeric SMILES

C1CN(C[C@@]1(COP(=O)(O)O)NC2=NC(=NC(=C2F)C3=CN=C(N=C3)N)N4CCOCC4)C(=O)OCC(F)F

Canonical SMILES

C1CN(CC1(COP(=O)(O)O)NC2=NC(=NC(=C2F)C3=CN=C(N=C3)N)N4CCOCC4)C(=O)OCC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PF-06843195 phosphate ester involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the bipyrimidine core: This involves the coupling of appropriate pyrimidine derivatives under controlled conditions.

    Introduction of the morpholine ring: This step typically involves nucleophilic substitution reactions.

    Phosphorylation: The final step involves the phosphorylation of the intermediate compound to form the phosphate ester.

Industrial Production Methods

Industrial production of PF-06843195 phosphate ester follows similar synthetic routes but is optimized for large-scale production. This includes:

    Optimization of reaction conditions: Temperature, solvent, and catalyst optimization to maximize yield and purity.

    Purification processes: Use of crystallization, chromatography, and other purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

PF-06843195 phosphate ester undergoes several types of chemical reactions:

    Oxidation and Reduction: These reactions can modify the functional groups on the molecule, potentially altering its activity.

    Substitution Reactions: These are crucial for modifying the bipyrimidine core and introducing various substituents.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halides and nucleophiles under controlled conditions.

Major Products

The major products formed from these reactions are typically derivatives of the original compound, which may have altered biological activity or improved pharmacokinetic properties.

Scientific Research Applications

PF-06843195 phosphate ester has a wide range of applications in scientific research:

    Chemistry: Used as a tool compound to study PI3Kα inhibition and its effects on various biochemical pathways.

    Biology: Employed in cell biology to investigate the role of PI3Kα in cell signaling, growth, and survival.

    Medicine: Explored as a potential therapeutic agent in cancer treatment due to its potent antitumor activity.

    Industry: Utilized in the development of new drugs targeting the PI3K/mTOR pathway.

Mechanism of Action

PF-06843195 phosphate ester exerts its effects by selectively inhibiting PI3Kα. This inhibition disrupts the PI3K/mTOR signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells. The compound binds to the ATP-binding site of PI3Kα, preventing its activation and subsequent downstream signaling .

Comparison with Similar Compounds

The identification and comparison of compounds similar to UNII-F92Z3RN37G rely on structural homology , functional equivalence , or regulatory categorization . Below is a systematic analysis based on methodologies outlined in regulatory guidelines and chemical databases:

Structural Similarity

Regulatory submissions for pharmaceuticals require comparisons with structurally analogous compounds to assess safety and efficacy. For example:

  • Example Compound A (CAS 918538-05-3): A heterocyclic compound with the molecular formula C₆H₃Cl₂N₃.
  • Example Compound B (4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine): Features a halogenated pyrrolotriazine structure, analogous to UNII-F92Z3RN37G’s inferred heterocyclic framework. Differences in substituents (e.g., isopropyl groups) may alter solubility or metabolic stability .

Table 1: Structural and Physicochemical Comparison

Parameter UNII-F92Z3RN37G (Inferred) Example Compound A Example Compound B
Molecular Formula Not disclosed C₆H₃Cl₂N₃ C₉H₁₀ClN₃
Molecular Weight Not disclosed 188.01 g/mol 195.65 g/mol
Log S (Aqueous Solubility) Not disclosed -2.5 -3.1
Bioactivity Score Not disclosed 0.55 0.48
Functional and Regulatory Comparisons

UNII-F92Z3RN37G may belong to a class of compounds used for specific therapeutic purposes. For instance:

  • Antimicrobial Agents : Compounds like protriptyline hydrochloride (a tricyclic antidepressant) and risedronate sodium (a bisphosphonate) are regulated with stringent purity and dissolution criteria . While functionally distinct, their regulatory profiles (e.g., dissolution testing, impurity limits) provide a framework for comparing UNII-F92Z3RN37G’s quality standards.
  • Generic Drug Comparisons : Regulatory guidelines for generic drugs emphasize comparative dissolution studies and bioequivalence testing. For example, protocols for prednisone tablets require alignment with reference listed drugs in dissolution profiles and impurity thresholds .

Table 2: Functional and Regulatory Benchmarks

Parameter UNII-F92Z3RN37G (Inferred) Protriptyline HCl Risedronate Sodium
Primary Use Not disclosed Antidepressant Osteoporosis treatment
Key Analytical Methods HPLC, GC-MS (inferred) IR spectroscopy, UV-Vis X-ray diffraction
Impurity Limits ≤0.15% (EMA standards) ≤0.10% ≤0.20%
Methodological Considerations
  • Analytical Techniques : High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are critical for comparing purity and stability .
  • Regulatory Alignment: The International Council for Harmonisation (ICH) mandates structural comparisons to predict toxicity or cross-reactivity .

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